molecular formula C10H13NO2 B13261787 3-[3-(Methylamino)phenyl]propanoic acid CAS No. 1246636-86-1

3-[3-(Methylamino)phenyl]propanoic acid

Cat. No.: B13261787
CAS No.: 1246636-86-1
M. Wt: 179.22 g/mol
InChI Key: HBXGCXABOYIPPP-UHFFFAOYSA-N
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Description

3-[3-(Methylamino)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by a phenyl ring substituted with a methylamino group at the third position and a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Methylamino)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Alkylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Chain Extension: The resulting methylamino compound undergoes a Friedel-Crafts acylation reaction with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methylamino)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[3-(Methylamino)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Methylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Similar structure but lacks the methylamino group.

    3-(4-Dimethylamino)phenylpropanoic acid: Contains a dimethylamino group instead of a methylamino group.

Uniqueness

3-[3-(Methylamino)phenyl]propanoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.

Properties

CAS No.

1246636-86-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-[3-(methylamino)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO2/c1-11-9-4-2-3-8(7-9)5-6-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)

InChI Key

HBXGCXABOYIPPP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)CCC(=O)O

Origin of Product

United States

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